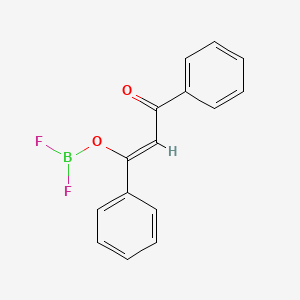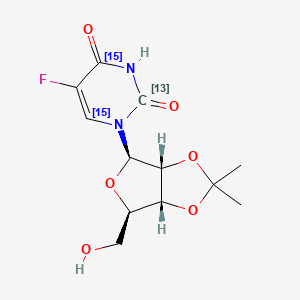
2',3'-O-Isopropylidene-5-fluorouridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of 5-fluorouridine, where the hydrogen atoms at specific positions are replaced with carbon-13 and nitrogen-15 isotopes. This compound is known for its applications in studying metabolic pathways and mechanisms of action in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 typically involves the protection of the hydroxyl groups on the ribose moiety of 5-fluorouridine. This is achieved by reacting 5-fluorouridine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The isotopic labeling is introduced during the synthesis of the uridine precursor, where carbon-13 and nitrogen-15 labeled reagents are used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is carefully monitored to maintain the integrity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Reduction reactions can modify the fluorine atom, leading to different nucleoside analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, which can be further utilized in biochemical studies .
Applications De Recherche Scientifique
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studying metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. The fluorine atom at the 5-position disrupts the normal base pairing, leading to errors in transcription and replication. This compound targets viral RNA polymerase and inhibits its activity, preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouridine: The parent compound, widely used in antiviral and anticancer research.
2’,3’-O-Isopropylideneuridine: Another isopropylidene-protected nucleoside with similar applications.
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine: A deoxy derivative with distinct biological properties.
Uniqueness
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into nucleic acids provides valuable insights into the mechanisms of action of nucleoside analogs .
Propriétés
Formule moléculaire |
C12H15FN2O6 |
|---|---|
Poids moléculaire |
305.23 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1/i11+1,14+1,15+1 |
Clé InChI |
LHTMLCXJMYPWGR-VQFLMNAVSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
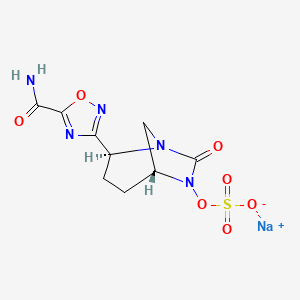

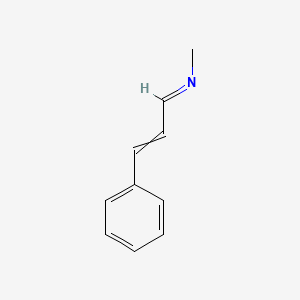
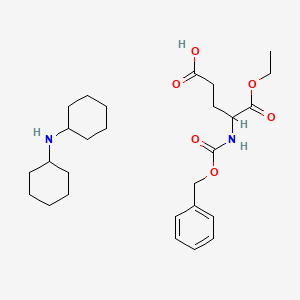
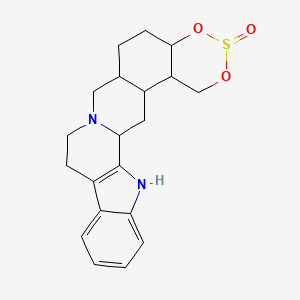
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
